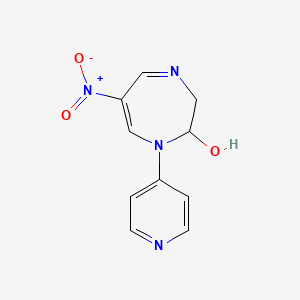
N-cyclohexyl-N'-4-morpholinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-4-morpholinylthiourea, commonly known as CCT, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 251.4 g/mol. CCT is a thiourea derivative that has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Morpholino Oligomers and Gene Function Analysis
Morpholino oligomers, structurally related to morpholinyl groups in N-cyclohexyl-N'-4-morpholinylthiourea, are synthetic molecules designed to inhibit gene function. These compounds have been tested across various model organisms, proving effective in studying gene functions due to their ability to precisely block mRNA translation. Morpholinos offer a simple and rapid method for gene function analysis, emphasizing the importance of careful controls to ensure specificity and reliability of results (Heasman, 2002).
Antioxidant Activity Determination Methods
The study of antioxidants, crucial for understanding chemical stability and biological effects of compounds like this compound, involves various analytical methods. These methods, such as ORAC, HORAC, TRAP, and TOSC, are based on hydrogen atom transfer (HAT) and electron transfer (ET), crucial for assessing the antioxidant capacity of compounds. Such analytical techniques are essential for evaluating the potential of compounds in pharmaceuticals, food engineering, and environmental control (Munteanu & Apetrei, 2021).
Cyclodextrin-Based Nanosponges
Cyclodextrin-based nanosponges (CD-NS), featuring a three-dimensional network, exhibit potential for pharmaceutical applications, including drug delivery systems. These highly porous nanoparticles can form complexes with various molecules, improving the solubility of poorly water-soluble molecules, protecting degradable substances, and serving as carriers in pharmaceuticals and cosmetics. The versatility and biodegradability of CD-NS highlight the potential of incorporating functional groups like this compound for specific biomedical applications (Sherje et al., 2017).
Radical Cyclizations in Organic Synthesis
Radical cyclizations are pivotal in synthesizing carbo- and heterocyclic compounds, relevant to the chemical properties and reactivities of compounds like this compound. Control over the regiochemistry of these cyclizations opens avenues for synthesizing a wide range of physiologically active compounds, showcasing the importance of reaction conditions, such as temperature and precursor conformation, in determining product specificity. This methodological approach underscores the potential of radical cyclizations in developing new compounds with targeted biological activities (Ishibashi & Tamura, 2004).
Propiedades
IUPAC Name |
1-cyclohexyl-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3OS/c16-11(12-10-4-2-1-3-5-10)13-14-6-8-15-9-7-14/h10H,1-9H2,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGELBIUZOQWPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)
![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)
![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)